N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butylphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the reaction of 4-butylaniline with 5,6-dimethylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-5-methylpyrimidine-4-carboxamide
- N-(4-Butylphenyl)-6-methylpyrimidine-4-carboxamide
- N-(4-Butylphenyl)-5,6-dimethylpyridine-4-carboxamide
Uniqueness
N-(4-Butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. The presence of both butylphenyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-4-5-6-14-7-9-15(10-8-14)20-17(21)16-12(2)13(3)18-11-19-16/h7-11H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGURAHWCOHWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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